![molecular formula C10H8ClIN2O2 B1397934 Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1132610-98-0](/img/structure/B1397934.png)
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Overview
Description
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, or EPIC, is an organic compound that has become increasingly popular in scientific research due to its unique properties. EPIC has the ability to act as a catalyst or a reagent in different chemical reactions, making it a valuable tool in the laboratory. EPIC has also been used in a variety of biochemical and physiological studies, and its potential applications in the future are vast.
Scientific Research Applications
Synthetic Chemistry and Methodology Development
- Synthesis of Pyrrolopyridine Analogs: A study by Toja et al. (1986) developed a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, highlighting the compound's role in producing antibacterial agents Toja et al., 1986.
- Generation of Novel Heterocyclic Systems: Tumkevičius and Masevičius (2004) reported the palladium-catalyzed reaction of methyl 5-amino-4-chloro(or iodo)-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate with arylacetylenes, leading to novel heterocyclic systems, showcasing the compound's utility in expanding the chemical space of potential pharmaceuticals Tumkevičius & Masevičius, 2004.
Pharmaceutical Intermediates and Potential Therapeutics
- Antimicrobial Agent Synthesis: A study focused on synthesizing and evaluating the antimicrobial efficacy of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides, utilizing ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates as a key substrate. This research highlights the compound's relevance in developing new antimicrobial agents with significant activity against Staphylococcus and Candida albicans strains Biointerface Research in Applied Chemistry, 2020.
- Cytotoxicity Against Leukemia Cells: Al-Trawneh et al. (2021) prepared a series of thieno[2,3-b]pyridine derivatives, including ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, and evaluated their cytotoxicity towards sensitive and multidrug-resistant leukemia cells. This study demonstrates the compound's potential in cancer research, particularly in identifying new chemotherapeutic agents Al-Trawneh et al., 2021.
properties
IUPAC Name |
ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPNKKZRBYXENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732186 | |
Record name | Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1132610-98-0 | |
Record name | Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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